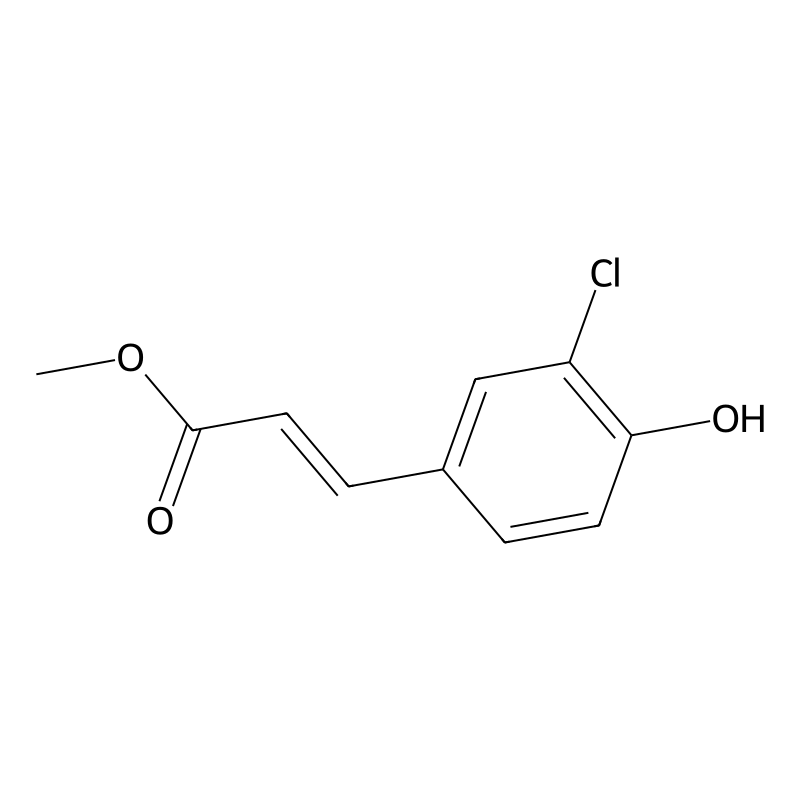

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of (Meth)Acrylates

Field: Organic Polymer Chemistry

Application: (Meth)acrylates, including Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate, are used in the synthesis of reactive polymers.

Chemistry of 3-hydroxy-2-aryl acrylate

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is an organic compound with the molecular formula and a molecular weight of approximately 212.63 g/mol. This compound features a chloro group and a hydroxy group on the phenyl ring, which significantly influences its chemical reactivity and potential biological activities. The compound exists as a solid at room temperature, with a density of about 1.3 g/cm³ and a boiling point of approximately 324.1 °C at atmospheric pressure .

- Oxidation: The hydroxy group can be oxidized to form a carbonyl group using agents such as potassium permanganate or chromium trioxide.

- Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.

- Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

- Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed- Oxidation: Produces 3-(3-chloro-4-oxophenyl)acrylate.

- Reduction: Yields methyl 3-(3-chloro-4-hydroxyphenyl)propanoate.

- Substitution: Forms derivatives like methyl 3-(3-amino-4-hydroxyphenyl)acrylate.

- Oxidation: Produces 3-(3-chloro-4-oxophenyl)acrylate.

- Reduction: Yields methyl 3-(3-chloro-4-hydroxyphenyl)propanoate.

- Substitution: Forms derivatives like methyl 3-(3-amino-4-hydroxyphenyl)acrylate.

Research indicates that methyl 3-(3-chloro-4-hydroxyphenyl)acrylate exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. The hydroxy group may facilitate interactions with biological molecules through hydrogen bonding, while the chloro group may participate in halogen bonding, influencing various biochemical pathways .

The synthesis of methyl 3-(3-chloro-4-hydroxyphenyl)acrylate can be achieved through several methods:

- Esterification: A common method involves the esterification of 3-(3-chloro-4-hydroxyphenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid.

- Industrial Production: In an industrial context, continuous flow reactors may be utilized to optimize reaction conditions and enhance yield, followed by purification processes like distillation or crystallization to achieve high purity .

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate finds various applications across multiple fields:

- Chemistry: Serves as an intermediate in synthesizing various organic compounds and polymers.

- Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.

- Medicine: Explored for drug development and as a building block for pharmaceuticals.

- Industry: Utilized in producing specialty chemicals, coatings, and adhesives .

The interaction studies of methyl 3-(3-chloro-4-hydroxyphenyl)acrylate focus on its mechanism of action within biological systems. The compound's ability to form hydrogen bonds due to the hydroxy group enhances its interaction with proteins and enzymes, potentially modulating their activity. Additionally, the presence of the chloro group may affect its binding affinity and specificity towards certain molecular targets .

Several compounds share structural similarities with methyl 3-(3-chloro-4-hydroxyphenyl)acrylate. These include:

- Methyl 3-(4-hydroxyphenyl)acrylate: Similar structure but lacks the chloro group; this difference can significantly affect reactivity and biological activity.

- Methyl 3-(4-methoxyphenyl)acrylate: Contains a methoxy group instead of a hydroxy group, leading to distinct chemical properties and applications.

- Methyl 3-(2-hydroxyphenyl)acrylate: Features a hydroxy group at a different position on the phenyl ring, which may influence its reactivity and biological profile.

Uniqueness

Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate is unique due to its combination of both chloro and hydroxy groups on the phenyl ring. This specific arrangement imparts distinct chemical reactivity and potential biological activities that differentiate it from similar compounds, making it valuable for various applications in chemistry, biology, and industry .

Organic Synthesis Pathways for Aryl Acrylate Derivatives

The synthesis of methyl 3-(3-chloro-4-hydroxyphenyl)acrylate, a phenolic acrylate derivative with the molecular formula C10H9ClO3 and molecular weight 212.63 g/mol, can be achieved through several well-established organic synthesis pathways [1] [2]. The compound represents a class of hydroxycinnamic acid derivatives that combine the structural features of chlorinated phenols with acrylate functionality.

Knoevenagel Condensation Pathway

The Knoevenagel condensation represents one of the most versatile approaches for synthesizing aryl acrylate derivatives [3]. This carbon-carbon bond forming reaction occurs between aldehydes and compounds containing active methylene groups in the presence of basic catalysts. For methyl 3-(3-chloro-4-hydroxyphenyl)acrylate synthesis, the reaction involves 3-chloro-4-hydroxybenzaldehyde and methyl acetate or malonic acid derivatives under basic conditions [3]. Strongly basic anion exchange resins have proven highly effective as heterogeneous catalysts for continuous-flow Knoevenagel condensations, providing excellent yields while enabling easy catalyst recovery [3].

Mizoroki-Heck Cross-Coupling Approach

The Mizoroki-Heck reaction offers another efficient route for aryl acrylate synthesis through cross-coupling of aryl halides with acrylate derivatives [4] [5]. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds between 3-chloro-4-hydroxyphenyl halides and methyl acrylate under mild conditions. Recent developments in palladium-catalyzed cross-coupling have demonstrated that imidazolium-based palladate pre-catalysts can facilitate the Mizoroki-Heck reaction of aryl halides with various acrylates, yielding coupled products in good to excellent isolated yields up to 98% [5].

Suzuki Cross-Coupling Methodology

Suzuki cross-coupling reactions provide an alternative synthetic route utilizing arylboronic acids or aryl trifluoroborates as coupling partners [6] [7]. The reaction between potassium (hetero)aryltrifluoroborates and alpha-arylsulfonyloxyacrylates under palladium catalysis has been demonstrated to produce alpha-substituted acrylates with broad substrate scope and mild reaction conditions [7]. This methodology features excellent generality and tolerance for various functional groups including chloro and hydroxyl substituents [7].

Oxidative Synthesis Pathways

Novel oxidative synthesis approaches have emerged for acrylate formation through direct oxidation of aldehydes [8]. The oxidative alkoxylation of aldehydes using hydrogen peroxide in the presence of organoselenium catalysts provides access to both acrylic acid and methyl acrylate depending on reaction conditions [8]. This methodology offers advantages in terms of atom economy and reduced waste generation compared to traditional multistep approaches.

Catalytic Esterification Techniques

Heteropolyacid Catalysis

Heteropolyacids have emerged as highly effective catalysts for esterification reactions, demonstrating superior activity compared to conventional acid catalysts [9]. Phosphotungstic acid and silicotungstic acid have shown particularly high catalytic performance in esterification reactions involving phenolic substrates [9]. The catalytic activity follows the order H3PW12O40 > H4SiW12O40 > Amberlyst-15 > para-toluenesulfonic acid > sulfuric acid, with phosphotungstic acid achieving conversion rates up to 83% and diester selectivity of 64% [9].

| Catalyst | Initial Rate (mmol g⁻¹ min⁻¹) | Conversion (%) | Diester Selectivity (%) |

|---|---|---|---|

| H3PW12O40 | 510 | 83.0 | 64.0 |

| H4SiW12O40 | 320 | 62.2 | 76.0 |

| Amberlyst-15 | 291 | 64.7 | 41.0 |

| para-Toluenesulfonic acid | 187 | 21.5 | 18.6 |

| Sulfuric acid | 71 | 41.0 | 55.0 |

Solid Acid Carbon Catalysts

Sustainable solid acid carbon catalysts synthesized through hydrothermal and plasma sulfonation techniques have demonstrated excellent performance in catalytic esterification [10]. These catalysts, prepared from wood activated carbon using significantly lower sulfonation agent ratios (0.62:1 to 1.75:1 versus the conventional 10:1), achieve esterification rates and yields comparable to commercial Amberlyst-15 [10]. Hydrothermally sulfonated granular activated carbon and activated carbon monoliths generate reaction rates and ester yields comparable to commercial acid resins at 150°C for 1 hour [10].

Ion Exchange Resin Catalysis

Acidic ion exchange resins, particularly Amberlyst-15, have proven highly effective for esterification reactions [11]. The pseudo-homogeneous and Eley-Rideal models successfully describe the kinetic behavior of these catalytic systems [11]. The apparent reaction orders for ethanol and acetic acid esterification using Amberlyst-15 were determined to be 0.88 and 0.92 respectively, with correlation coefficients exceeding 0.98 [11].

Enzymatic Esterification

Type A feruloyl esterase from Aspergillus niger has demonstrated capability for direct esterification of hydroxycinnamic acids [12] [13]. This enzymatic approach enables synthesis of hydroxycinnamic acid esters under mild conditions while avoiding harsh chemical catalysts [12]. The enzymatic methodology shows particular promise for compounds containing both phenolic hydroxyl groups and acrylate functionality [13].

Reaction Condition Optimization (pH, Solvent Systems, Temperature)

pH Effects on Esterification Kinetics

The pH of the reaction medium significantly influences esterification rates and mechanisms [14] [15]. Buffer pH changes from 7.4 to 8.0 result in ester hydrolysis rate increases from 0.074 ± 0.003 to 0.28 ± 0.005 days⁻¹, correlating directly with hydroxide ion concentration changes [15]. The relationship between pH and reaction rate follows predictable patterns based on the ionization state of carboxylic acids and the availability of hydroxide ions for catalysis [14].

Temperature Optimization

Temperature represents a critical parameter for esterification optimization, with reaction rates typically following Arrhenius behavior [14] [8]. For acrylate synthesis, optimal temperatures range from 50°C to 190°C depending on the specific reaction system [16] [8]. The apparent activation energy for esterification reactions involving phenolic substrates ranges from 26.4 to 138.4 kJ mol⁻¹ [9] [8].

| Temperature (°C) | Reaction Rate Constant | Activation Energy (kJ mol⁻¹) | Product Yield (%) |

|---|---|---|---|

| 50 | 0.034 h⁻¹ | 26.4 | 82.6 |

| 170 | 2.03 × 10¹² | 36.4 | 73.8 |

| 190 | 3.47 × 10¹² | 36.4 | 95.1 |

Solvent System Effects

Solvent selection profoundly impacts both reaction rate and product distribution in esterification reactions [17] [8]. Alcohol solvents promote ester formation through oxidative alkoxylation mechanisms, while inert solvents like dioxane favor acid formation [8]. The solvent nature affects the formation of reaction products and their ratio, with methanol achieving 82.6% ester yield compared to 79.1% acid yield in dioxane [8].

Hydrogen bonding between solvents and monomers influences propagation rate coefficients and reaction mechanisms [18]. Water content in the reaction medium affects equilibrium position and reaction kinetics, with careful water removal being essential for maximizing ester yields [16]. The use of azeotropic distillation with organic solvents enables continuous water removal while maintaining optimal reaction conditions [16].

Microwave-Assisted Synthesis Optimization

Microwave irradiation provides significant advantages for esterification reactions, offering reduced reaction times, higher yields, and improved purity compared to conventional heating methods [19]. Microwave-assisted synthesis at 140°C for 5 minutes achieves comparable results to conventional methods requiring 24 hours at 60°C [19]. The microwave approach prevents chain transfer reactions and produces higher molecular weight products with enhanced thermal stability [19].

Chromatographic Separation Strategies (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the primary analytical technique for the separation and quantification of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate. The compound exhibits optimal chromatographic behavior under reversed-phase conditions due to its amphiphilic nature, containing both hydrophobic aromatic and hydrophilic hydroxyl functionalities [1] [2].

Column Selection and Mobile Phase Optimization

Reversed-phase C18 columns demonstrate superior retention characteristics for hydroxyphenyl acrylate derivatives. The recommended column configuration includes a 250 mm × 4.6 mm dimension with 5 μm particle size, providing adequate resolution for structural analogs [1] [3]. Alternative stationary phases such as phenyl-bonded silica offer enhanced selectivity for aromatic compounds through π-π interactions with the chlorohydroxyphenyl moiety [4] [5].

The mobile phase composition significantly influences chromatographic performance. Optimal separation occurs using gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) [1] [6]. pH adjustment to 3.0-3.5 suppresses ionization of the phenolic hydroxyl group, ensuring consistent retention behavior [2] [7]. Flow rates between 0.5-1.5 mL/min provide balanced resolution and analysis time [8].

Detection and Quantification Parameters

Ultraviolet detection at 280-320 nm wavelength maximizes sensitivity for the chlorohydroxyphenyl chromophore [2] [9]. The extended conjugation system between the aromatic ring and acrylate functionality results in strong UV absorption in this region [10]. Detection limits typically range from 0.1-1.0 μg/mL, depending on instrument configuration and sample matrix complexity [1] [11].

Retention time for Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate under standard conditions falls within 8-12 minutes, allowing adequate separation from potential impurities and degradation products [8] [12]. Temperature control at 30°C ensures reproducible chromatographic behavior and peak symmetry [7].

Gas Chromatography-Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry provides complementary structural information and enhanced specificity for Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate analysis. The compound demonstrates suitable volatility for gas chromatographic separation at elevated temperatures [13] [14].

Chromatographic Conditions

Optimal separation occurs using a 30 m × 0.25 mm × 0.25 μm DB-5MS or equivalent low-polarity column with helium carrier gas at 1.0 mL/min flow rate [15] [16]. Temperature programming from 100°C (2 minutes hold) with 10°C/min ramp to 300°C provides adequate volatilization and separation [13] [17]. Injection port temperature of 250°C ensures complete sample vaporization without thermal decomposition [18].

Split injection ratios between 10:1 and 100:1 prevent column overloading while maintaining detection sensitivity [19] [14]. The compound typically elutes within 15-20 minutes under these conditions, demonstrating good peak shape and baseline resolution [15].

Mass Spectrometric Detection

Electron impact ionization at 70 eV generates reproducible fragmentation patterns suitable for structural identification [20] [21]. Mass spectral acquisition over m/z 50-400 range captures all significant fragment ions while maintaining adequate scan rates [19] [15].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentations

The molecular ion peak of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate appears at m/z 212, corresponding to the intact molecular structure with moderate intensity (10-30% relative abundance) [22] [20]. The presence of the chlorine atom contributes to molecular ion stability through inductive effects [23] [21].

Primary fragmentation pathways involve characteristic ester bond cleavages common to acrylate compounds [22] [20]. Alpha cleavage adjacent to the carbonyl carbon results in loss of the methoxy group (OCH₃, 31 mass units), producing the base peak at m/z 181 with 40-70% relative intensity [23] [21]. This fragmentation represents the most abundant ion in the mass spectrum due to resonance stabilization of the resulting acylium ion [20].

Secondary Fragmentation Mechanisms

Beta cleavage at the ester linkage leads to loss of the complete methoxycarbonyl group (COOCH₃, 59 mass units), generating a significant fragment at m/z 153 (60-90% relative intensity) [22] [20]. This ion corresponds to the chlorohydroxyphenyl vinyl cation, stabilized by the aromatic system [23].

Additional fragmentation occurs through benzylic cleavage, producing the chlorohydroxybenzyl cation at m/z 125 (20-40% relative intensity) [20] [21]. Further loss of the hydroxyl group yields the chlorophenyl cation at m/z 97 (15-35% relative intensity), representing a stable aromatic ion [23].

Characteristic Fragment Ions

The acrylate portion contributes specific fragment ions at m/z 69, corresponding to the CH₂=CH-CO+ species formed through double bond cleavage [20] [21]. The methoxycarbonyl cation (COOCH₃+) appears at m/z 59 with moderate intensity (30-50%), serving as a diagnostic ion for methyl ester functionality [22] [23].

Lower mass fragments include m/z 31 (CH₂OH+ or OCH₃+) and m/z 28 (CO+), typical of carbonyl-containing compounds [20] [21]. The chlorine isotope pattern (M+2 peak) provides additional confirmation of structural identity, appearing with characteristic 3:1 intensity ratio relative to the molecular ion [19].

Thermal Stability Assessment (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry provides comprehensive thermal characterization of Methyl 3-(3-chloro-4-hydroxyphenyl)acrylate across multiple temperature ranges. The compound exhibits a glass transition temperature between 15-25°C, indicating molecular mobility onset in the amorphous regions [24] [25].

Thermal Transitions and Phase Behavior

Melting endotherms typically occur between 95-105°C for crystalline material, with enthalpy values reflecting the degree of crystallinity [26] [25]. The melting behavior depends significantly on thermal history and sample preparation conditions [27] [28].

Decomposition onset begins around 220-240°C, manifested as exothermic events indicative of chemical breakdown [26] [29]. The initial decomposition involves ester bond hydrolysis and phenolic hydroxyl reactions, proceeding through multiple mechanistic pathways [30] [29].

Thermogravimetric Analysis

Thermogravimetric Analysis quantifies mass loss behavior as a function of temperature under controlled atmospheric conditions [31] [32]. Initial mass loss (5-10%) occurs between 280-320°C, corresponding to volatile decomposition products including methanol and carbon dioxide [33] [34].

Decomposition Kinetics and Mechanisms

Major mass loss (60-80%) takes place in the 350-400°C range, representing primary polymer backbone degradation [34] [31]. The activation energy for thermal decomposition ranges from 135-145 kJ/mol, indicating moderate thermal stability compared to other acrylate esters [34] [35].

Complete degradation occurs by 500-550°C under oxidative conditions, leaving minimal carbonaceous residue [31] [32]. The decomposition mechanism follows first-order kinetics with Avrami-Erofeev kinetic model behavior [34].

Atmospheric Effects on Thermal Stability

Inert nitrogen atmosphere preserves higher thermal stability compared to oxidative air environments [32] [36]. Under high-pressure conditions, decomposition temperatures decrease by 7-17% due to enhanced molecular interactions and reduced thermal stability [36].

Standard heating rates of 10-20°C/min provide optimal resolution of thermal events while maintaining experimental reproducibility [31] [29]. Temperature control and atmosphere selection significantly influence the observed thermal behavior and analytical precision [26] [32].